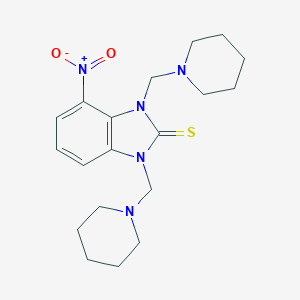

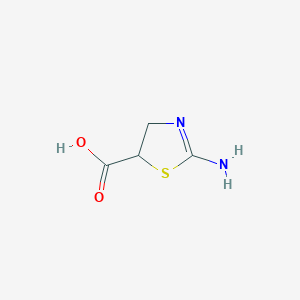

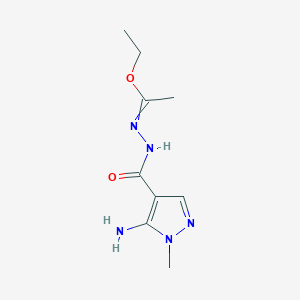

![molecular formula C18H21NO3S B037672 (S)-1-苄基-3-[(对甲苯磺酰)氧基]吡咯烷 CAS No. 116183-79-0](/img/structure/B37672.png)

(S)-1-苄基-3-[(对甲苯磺酰)氧基]吡咯烷

描述

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including "(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine," often involves asymmetric syntheses or electropolymerization processes. For instance, asymmetric syntheses from benzotriazole and pyrrolidine compounds have been demonstrated, highlighting methodologies to achieve chiral pyrrolidine synthons (Katritzky et al., 1999). Electropolymerization techniques have also been employed for related pyrrolidine compounds, showcasing the potential for innovative synthesis strategies (Larmat et al., 1996).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including "(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine," can be characterized using techniques like X-ray crystallography. Studies have shown detailed molecular conformations and structural features of related compounds, providing insights into their molecular geometry and bonding (Banerjee et al., 2002).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in a variety of chemical reactions, such as 1,3-dipolar cycloadditions and electrophilic substitutions. They have been utilized in synthesizing complex heterocyclic compounds, demonstrating their versatility in organic synthesis (Ryu et al., 2018).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, including solubility, melting point, and stability, are crucial for their application in chemical syntheses. The solvated structures and conformational analyses contribute to understanding their behavior in different environments (Banerjee et al., 2002).

科学研究应用

合成与立体化学

- 合成中的旋光纯度:使用涉及对甲苯磺酰基苄基碳负离子的反应来制备旋光纯的2-(1-羟基苄基)哌啶和吡咯烷,从而在新建的手性碳上实现立体选择性。该过程包括亲核加成和分子内消除,突出了亚磺酰基团在控制立体选择性中的作用 (Ruano, Alemán, & Cid, 2006).

生物催化与酶的研究

- 药物合成中的醇脱氢酶:来自头状假丝酵母的醇脱氢酶用于从N-苄基-3-吡咯烷酮生产(S)-N-苄基-3-吡咯烷醇,这是药物中的关键手性结构单元。该酶展示了与已知原核N-苄基-3-吡咯烷酮还原酶不同的特性,并且在手性化合物的生产中至关重要 (Yamada-Onodera, Fukui, & Tani, 2007).

化学合成与衍生物

- 吡咯烷衍生物的合成:使用缩合和还原胺化等技术合成了各种7-芳基甲基取代的吡咯烷化合物。这些化合物对于开发新的化学实体至关重要 (Kuznetsov & Chapyshev, 2007).

电聚合与材料科学

- 导电聚合物中的电聚合:吡咯烷衍生物的电聚合导致具有低氧化电位的导电聚合物,突出了在材料科学中的应用,特别是在开发电活性材料方面 (Larmat, Soloducho, Katritzky, & Reynolds, 1996).

药物化学与药物开发

- 吡咯烷衍生物的抗菌活性:对包括吡咯烷类似物在内的1,2,3-二氮杂硼环衍生物的研究展示了它们作为抗菌剂的潜力。这些化合物被合成并测试了对菌株的功效,证明了吡咯烷衍生物在药物化学中的作用 (Grassberger, Turnowsky, & Hildebrandt, 1984).

生物有机化学

- 基于吡咯烷的唾液酸酶抑制剂:N-乙酰神经氨酸的吡咯烷类似物被合成作为潜在的唾液酸酶抑制剂,表明它们在生物有机化学和药物研究中的应用 (Czollner, Kuszmann, & Vasella, 1990).

安全和危害

“(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine” is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

[(3S)-1-benzylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-15-7-9-18(10-8-15)23(20,21)22-17-11-12-19(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFINYKUAYHRBO-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439067 | |

| Record name | (3S)-1-Benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine | |

CAS RN |

116183-79-0 | |

| Record name | (3S)-1-Benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

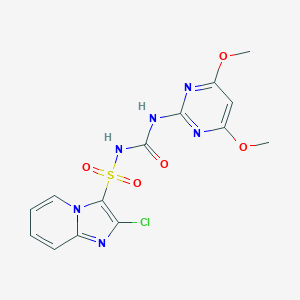

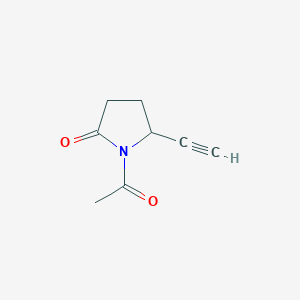

![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)

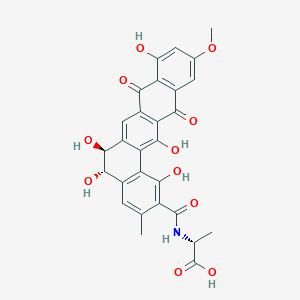

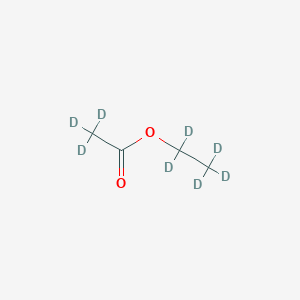

![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)

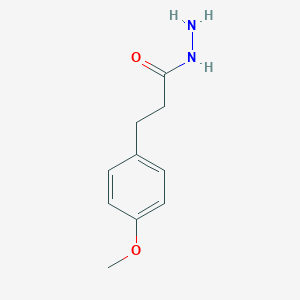

![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)

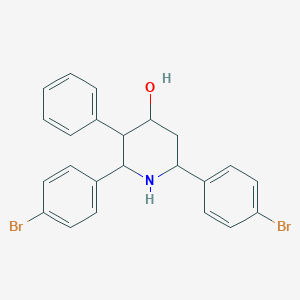

![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)